molecular formula C28H32N2O4 B11524823 Ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11524823
M. Wt: 460.6 g/mol
InChI Key: PWPJGIJFLGFKJP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with β-ketoesters in the presence of ammonium acetate. The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate
  • Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate
  • Ethyl 2-amino-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate

Uniqueness

Ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H32N2O4

Molecular Weight

460.6 g/mol

IUPAC Name

ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C28H32N2O4/c1-6-34-27(32)25-23(18-10-12-20(33-5)13-11-18)24-21(15-28(3,4)16-22(24)31)30(26(25)29)19-9-7-8-17(2)14-19/h7-14,23H,6,15-16,29H2,1-5H3

InChI Key

PWPJGIJFLGFKJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)OC)C(=O)CC(C2)(C)C)C4=CC=CC(=C4)C)N

Origin of Product

United States

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